

X-ray crystal structure of 2-(tert-butyl)isothiazolidine 1,1-dioxide derivatives

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Compound of Interest

Compound Name: 2-(tert-Butyl)isothiazolidine 1,1-dioxide

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A Comparative Crystallographic Guide to Cyclic Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of the X-ray crystal structures of select cyclic sulfonamide derivatives. Due to the limited availability of public crystallographic data for **2-(tert-butyl)isothiazolidine 1,1-dioxide** derivatives, this guide presents a comparative analysis of the well-characterized sodium saccharin, a foundational cyclic sulfonamide, and a representative N-substituted benzothiazine S,S-dioxide. This comparison provides valuable insights into the structural nuances of the cyclic sulfonamide core and the influence of substitution on crystal packing and molecular geometry.

Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for sodium saccharin hydrate and a representative N-substituted benzothiazine S,S-dioxide. This data facilitates a direct comparison of their solid-state structures.

Parameter	Sodium Saccharin Hydrate[1]	N-Aryl-fused Benzothiazine S,S-Dioxide Derivative[2]
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c
a (Å)	Data not readily available in abstract	Specific values not in abstract, but isostructural with analogs
b (Å)	Data not readily available in abstract	Specific values not in abstract, but isostructural with analogs
c (Å)	Data not readily available in abstract	Specific values not in abstract, but isostructural with analogs
α (°)	90	90
β (°)	Data not readily available in abstract	Specific values not in abstract, but isostructural with analogs
γ (°)	90	90
Key Features	Forms a complex hydrate with a large unit cell.[1] The saccharinate anion is planar.[1]	The thiazine ring adopts a distorted boat conformation.[2] The nitrogen atom of the thiazine ring has a pyramidal configuration.[2] Supramolecular structure is dominated by hydrogen bonds. [2]

Experimental Protocols

The determination of the X-ray crystal structure for small molecules like isothiazolidine 1,1-dioxide derivatives involves a standardized workflow. The following protocol outlines the key steps from crystal growth to structure refinement.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for small organic molecules is slow evaporation from a saturated solution.

- Procedure:
 - Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
 - Filter the solution to remove any particulate matter.
 - Transfer the solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.
 - Allow the vial to stand undisturbed in a vibration-free environment.
 - Monitor for the formation of well-defined single crystals over hours to weeks.

Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

- Procedure:
 - A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.
 - The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
 - The diffractometer, equipped with an X-ray source (e.g., Mo-K α or Cu-K α radiation) and a detector, is used to irradiate the crystal.
 - The crystal is rotated, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement

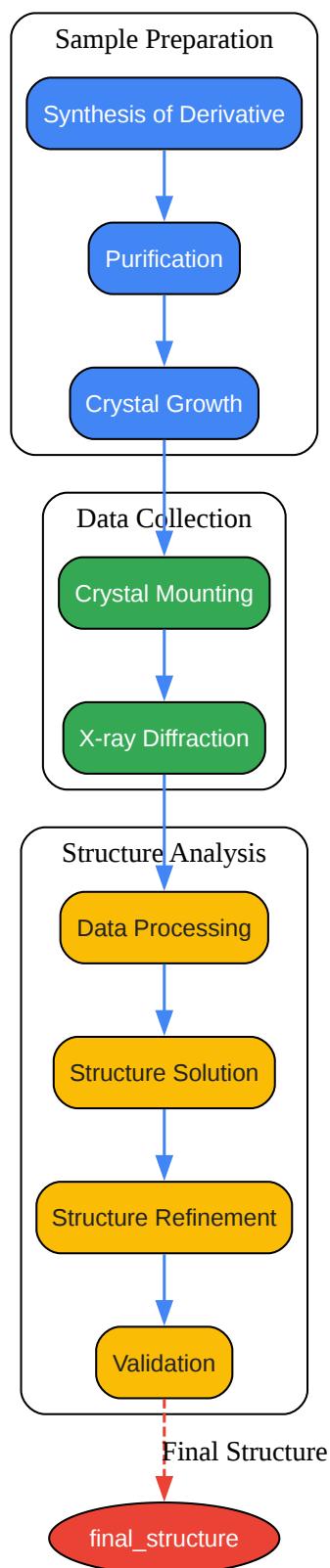
The collected diffraction data is processed to determine the crystal structure.

- Procedure:

- The diffraction images are integrated to determine the intensities and positions of the Bragg reflections.
- The unit cell parameters and space group are determined from the diffraction pattern.
- The initial phases of the structure factors are determined using direct methods or Patterson methods.
- An initial electron density map is calculated, from which the positions of the atoms are determined.
- The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.
- The final structure is validated using various crystallographic metrics.

Visualizations

Experimental Workflow for X-ray Crystallography



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Caption: A flowchart illustrating the major stages of small molecule X-ray crystallography.

Signaling Pathway of Drug Development Based on Crystal Structure



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Caption: A simplified pathway showing the role of crystal structure in drug development.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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